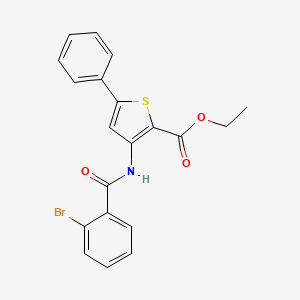

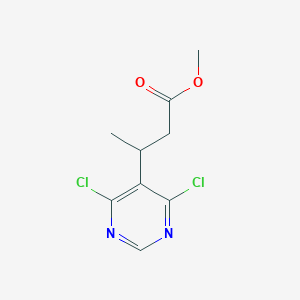

Ethyl 3-(2-bromobenzamido)-5-phenylthiophene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, often starting with a brominated precursor. For instance, ethyl canthin-6-one-1-carboxylate and its analogues were prepared from ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate using a Pd-catalyzed Suzuki-Miyaura coupling followed by a Cu-catalyzed C-N coupling . Similarly, the synthesis of ethyl 9-(2-fluorobenzyl)-1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate from L-tryptophan also involved multiple steps, including NMR and mass spectrometry for structural confirmation . These methods could potentially be adapted for the synthesis of Ethyl 3-(2-bromobenzamido)-5-phenylthiophene-2-carboxylate.

Molecular Structure Analysis

The molecular structure of related compounds is often confirmed using techniques such as NMR, mass spectrometry, and X-ray diffraction analysis. For example, the structure of ethyl 9-(2-fluorobenzyl)-1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate was established using these methods . These techniques would be essential for analyzing the molecular structure of Ethyl 3-(2-bromobenzamido)-5-phenylthiophene-2-carboxylate as well.

Chemical Reactions Analysis

The papers describe various reactions involving ethyl carboxylate compounds. Photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate resulted in the formation of a carbene, which could be captured by different nucleophiles . Another study reported the photolysis of the same compound in amines and alcohols, suggesting two competing photolytic pathways . These findings indicate that ethyl carboxylate compounds can undergo complex photochemical reactions, which could be relevant for Ethyl 3-(2-bromobenzamido)-5-phenylthiophene-2-carboxylate.

Physical and Chemical Properties Analysis

The physicochemical properties of ethyl carboxylate compounds, such as acid-base properties, solubility, and chemical stability, have been studied. For instance, the properties and complex formation of ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates were investigated, including the preparation of metal complexes . These studies provide a foundation for understanding the physical and chemical properties of Ethyl 3-(2-bromobenzamido)-5-phenylthiophene-2-carboxylate.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Ethyl 3-(2-bromobenzamido)-5-phenylthiophene-2-carboxylate, along with similar derivatives, has been studied for various synthetic and chemical property explorations. For instance, ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate, a similar compound, was used to synthesize various bromo-derivatives and study their pharmacological activities (Chapman, Clarke, Gore, & Sharma, 1971).

Heterocyclic Compound Synthesis

- The compound has relevance in the synthesis of various heterocyclic compounds, such as the synthesis of [1,2,3]Triazolo[1,5-a]quinoline from related compounds (Pokhodylo & Obushak, 2019).

Photophysical Properties

- Its derivatives have been studied for their photophysical properties. For example, related compounds like ethyl 2-arylthiazole-5-carboxylates were analyzed for their absorption and fluorescence, contributing to the understanding of π→π* transitions in such compounds (Amati, Belviso, D’Auria, Lelj, Racioppi, & Viggiani, 2010).

Dye Synthesis and Fabric Dyeing

- Compounds similar to ethyl 3-(2-bromobenzamido)-5-phenylthiophene-2-carboxylate have been used in the synthesis of novel heterocyclic disperse dyes for dyeing polyester fibers, demonstrating their utility in material sciences and textile technology (Iyun, Bello, Abayeh, Jauro, & Shode, 2015).

Pharmaceutical Research

- Research involving similar compounds has been conducted in the field of pharmaceuticals, focusing on their reactivity and potential as intermediates in the synthesis of pharmacologically active substances. For example, studies have explored the hydrolytic behavior of compounds like ethyl 3-furfuryl-4-oxo-3,4-dihydroquinazoline-2-carboxylate (Shemchuk, Chernykh, Levashov, & Sytnik, 2010).

Mécanisme D'action

Target of Action

Similar compounds have shown anticancer activity, which may be due to their ability to inhibit the production of fatty acids in cancer cells . They also possess constitutive androstane receptor (CAR) binding properties and prevent the synthesis of steroids, inhibiting their biological effects .

Mode of Action

The bromobenzamido moiety in the compound suggests that it might undergo nucleophilic substitution reactions . In such reactions, a nucleophile would attack the carbon atom bonded to the bromine, leading to the formation of a new bond and the release of bromide ions.

Biochemical Pathways

Based on its structural similarity to other bromobenzamido compounds, it might interfere with fatty acid synthesis and steroid synthesis pathways . These pathways are crucial for the growth and proliferation of cells, particularly cancer cells. By inhibiting these pathways, the compound could potentially exert antitumor effects.

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 3-[(2-bromobenzoyl)amino]-5-phenylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16BrNO3S/c1-2-25-20(24)18-16(12-17(26-18)13-8-4-3-5-9-13)22-19(23)14-10-6-7-11-15(14)21/h3-12H,2H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYPXNOTYHJNQJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16BrNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(2-bromobenzamido)-5-phenylthiophene-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[(4-Fluorophenyl)methylsulfanyl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2528755.png)

![N-(2-Hydroxy-2-naphthalen-1-ylethyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B2528761.png)

![3-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)benzonitrile oxalate](/img/structure/B2528764.png)

![5-[(3,4-dichlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2528766.png)

![4-(N,N-dimethylsulfamoyl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2528769.png)

![1,2-dimethyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide](/img/structure/B2528770.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide](/img/structure/B2528778.png)